molecular formula C24H44ClNO B14467759 4-Octadecoxyaniline;hydrochloride CAS No. 67355-53-7

4-Octadecoxyaniline;hydrochloride

Katalognummer: B14467759
CAS-Nummer: 67355-53-7
Molekulargewicht: 398.1 g/mol
InChI-Schlüssel: VILAQNAKZGMQPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Octadecoxyaniline;hydrochloride is an organic compound that falls under the category of substituted anilines It is characterized by the presence of an octadecoxy group attached to the aniline ring, with the hydrochloride salt form enhancing its solubility in water

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecoxyaniline;hydrochloride typically involves the reaction of octadecoxybenzene with aniline in the presence of a catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or toluene. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for the addition of reagents and control of reaction conditions further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Octadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aniline ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Halogenated anilines and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Octadecoxyaniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Octadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes.

Vergleich Mit ähnlichen Verbindungen

    4-Octadecoxybenzene: Lacks the aniline group, making it less reactive in certain chemical reactions.

    4-Octadecoxyphenol: Contains a hydroxyl group instead of an aniline group, leading to different chemical properties and applications.

    4-Octadecoxyaniline: The base form without the hydrochloride salt, which affects its solubility and reactivity.

Uniqueness: 4-Octadecoxyaniline;hydrochloride is unique due to its combination of the octadecoxy group and the aniline moiety, along with the enhanced solubility provided by the hydrochloride salt. This makes it particularly versatile in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

67355-53-7

Molekularformel

C24H44ClNO

Molekulargewicht

398.1 g/mol

IUPAC-Name

4-octadecoxyaniline;hydrochloride

InChI

InChI=1S/C24H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24;/h18-21H,2-17,22,25H2,1H3;1H

InChI-Schlüssel

VILAQNAKZGMQPP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.